molecular formula C16H12BrN3O2S B5823021 3-bromo-N'-(5-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzohydrazide

3-bromo-N'-(5-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzohydrazide

Cat. No.: B5823021
M. Wt: 390.3 g/mol
InChI Key: MLDIHCAJUFETNB-MNDPQUGUSA-N
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Description

3-bromo-N'-(5-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzohydrazide is a chemical compound that has attracted attention due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 3-bromo-N'-(5-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzohydrazide is not fully understood. However, it has been suggested that its anticancer activity may be due to its ability to induce apoptosis (programmed cell death) in cancer cells. Its antimicrobial activity may be due to its ability to inhibit the growth of bacterial and fungal cells. Its anti-inflammatory activity may be due to its ability to inhibit the production of inflammatory cytokines.
Biochemical and physiological effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis in these cells. It has also been shown to inhibit the growth of bacterial and fungal cells. In addition, it has been shown to inhibit the production of inflammatory cytokines, which may contribute to its anti-inflammatory activity.

Advantages and Limitations for Lab Experiments

The advantages of 3-bromo-N'-(5-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzohydrazide for lab experiments include its potential applications in medicinal chemistry research, its ability to exhibit anticancer, antimicrobial, and anti-inflammatory activities, and its potential as a dihydroorotate dehydrogenase inhibitor. However, its limitations include the need for further research to fully understand its mechanism of action and its potential side effects.

Future Directions

For research on 3-bromo-N'-(5-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzohydrazide include further studies on its mechanism of action, its potential side effects, and its potential applications as a dihydroorotate dehydrogenase inhibitor. Other potential future directions include exploring its potential applications in other areas of medicinal chemistry research, such as drug discovery and development.

Synthesis Methods

The synthesis of 3-bromo-N'-(5-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzohydrazide involves the reaction of 2-aminothiazole with benzoyl chloride to form 2-benzoylthiazole. This compound is then reacted with phenyl isothiocyanate to form 2-(phenylthiocarbamoyl)benzoylthiazole. Finally, the reaction of this compound with 3-bromo-2-hydrazinylbenzoic acid leads to the formation of this compound.

Scientific Research Applications

3-bromo-N'-(5-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzohydrazide has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit anticancer, antimicrobial, and anti-inflammatory activities. It has also been studied as a potential inhibitor of the enzyme dihydroorotate dehydrogenase, which is involved in the biosynthesis of pyrimidine nucleotides.

Properties

IUPAC Name

3-bromo-N-[(Z)-(5-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O2S/c17-12-6-4-5-11(9-12)15(22)18-19-16-20(10-14(21)23-16)13-7-2-1-3-8-13/h1-9H,10H2,(H,18,22)/b19-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDIHCAJUFETNB-MNDPQUGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)SC(=NNC(=O)C2=CC(=CC=C2)Br)N1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)S/C(=N\NC(=O)C2=CC(=CC=C2)Br)/N1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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